molecular formula C30H44O4 B14092816 1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione

1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione

Cat. No.: B14092816
M. Wt: 468.7 g/mol
InChI Key: BSKDFVKLMLKTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochraceolide B is a lupane-type triterpene lactone, which is a naturally occurring compound isolated from plants belonging to the Celastraceae family. It has a complex structure characterized by multiple fused rings and various functional groups, making it an interesting subject for chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ochraceolide B involves multiple steps, starting from simpler lupane-type triterpenes. The synthetic route typically includes oxidation, reduction, and cyclization reactions to form the characteristic lactone ring. Specific reaction conditions, such as the use of dichloromethane as a solvent and various catalysts, are employed to achieve the desired transformations .

Industrial Production Methods

extraction from natural sources, such as the stem bark of plants in the Celastraceae family, remains a viable method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

Ochraceolide B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of ochraceolide B with modified functional groups, which can be used for further chemical and biological studies .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ochraceolide B involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the replication of human immunodeficiency virus type 1 by interfering with viral enzymes . Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

1,2,6,6,10,22-hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione

InChI

InChI=1S/C30H44O4/c1-25(2)19-9-12-29(6)20(27(19,4)11-10-21(25)31)8-7-17-22-23-18(34-24(32)30(23)16-33-30)15-26(22,3)13-14-28(17,29)5/h17-20,22-23H,7-16H2,1-6H3

InChI Key

BSKDFVKLMLKTPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C

Origin of Product

United States

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